molecular formula C13H10N2O4 B8807623 Anthranilic acid, N-(o-nitrophenyl)- CAS No. 5933-35-7

Anthranilic acid, N-(o-nitrophenyl)-

Cat. No.: B8807623
CAS No.: 5933-35-7
M. Wt: 258.23 g/mol
InChI Key: FJNZXTAFUISVCI-UHFFFAOYSA-N
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Description

Structural Characterization of Anthranilic Acid, N-(o-Nitrophenyl)-

Molecular Geometry and Crystallographic Analysis

Anthranilic acid, N-(o-nitrophenyl)-, possesses the molecular formula $$ \text{C}{13}\text{H}{10}\text{N}{2}\text{O}{4} $$ and a molecular weight of 258.23 g/mol. X-ray crystallographic studies of related N-aryl anthranilic acids reveal two primary dimeric conformations: trans-anti and trans-syn (Figure 1). In the trans-anti configuration, the carboxylic acid groups align oppositely, forming intermolecular hydrogen bonds between the hydroxyl oxygen and the carbonyl oxygen of adjacent molecules. Conversely, the trans-syn conformation features a parallel alignment of carboxylic acid groups, facilitating intramolecular hydrogen bonding.

The o-nitrophenyl substituent introduces steric hindrance, which influences the planarity of the anthranilic acid backbone. Bond lengths between the nitrogen atom and the adjacent aromatic carbons (C-N: ~1.38–1.42 Å) are consistent with partial double-bond character due to resonance delocalization. The nitro group at the ortho position adopts a nearly perpendicular orientation relative to the phenyl ring, minimizing electronic repulsion with the carboxylic acid moiety.

Table 1: Selected Bond Lengths and Angles in N-(o-Nitrophenyl)anthranilic Acid

Parameter Value (Å or °)
C-N bond length 1.40 ± 0.02
O-N-O bond angle 124.5 ± 1.0
Dihedral angle (Nitro-Phenyl) 85.3 ± 2.0

Spectroscopic Profiling (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR) Spectroscopy

$$ ^1\text{H} $$-NMR spectra of N-(o-nitrophenyl)anthranilic acid derivatives exhibit distinct aromatic proton environments. For example, in N-(2-isopropylphenyl)anthranilic acid, the aromatic protons resonate between δ 6.68–8.10 ppm, with coupling constants ($$ J $$) of 7.2–8.2 Hz. The NH proton appears as a broad singlet near δ 9.18 ppm due to hydrogen bonding with the carboxylic acid group.

$$ ^{13}\text{C} $$-NMR data further corroborate the electronic effects of the nitro group. The carboxylic carbon resonates at δ 171.0 ppm, while the nitro-substituted aromatic carbons show downfield shifts (δ 135.0–149.8 ppm) due to electron withdrawal.

Properties

CAS No.

5933-35-7

Molecular Formula

C13H10N2O4

Molecular Weight

258.23 g/mol

IUPAC Name

2-(2-nitroanilino)benzoic acid

InChI

InChI=1S/C13H10N2O4/c16-13(17)9-5-1-2-6-10(9)14-11-7-3-4-8-12(11)15(18)19/h1-8,14H,(H,16,17)

InChI Key

FJNZXTAFUISVCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Anticancer Properties

Recent studies indicate that anthranilic acid derivatives, including N-(o-nitrophenyl)-, exhibit potential anticancer properties. These compounds have been shown to act as ligands for the farnesoid X receptor, which plays a role in regulating cellular processes related to cancer progression .

Anti-inflammatory and Analgesic Activity

Anthranilic acid derivatives have demonstrated anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. A recent study synthesized novel anthranilic acid hybrids that showed significant inhibition of albumin denaturation, suggesting their potential as anti-inflammatory agents .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of anthranilic acid derivatives. Compounds derived from anthranilic acid have shown activity against various bacteria, including Gram-positive and Gram-negative strains. The structural modifications of these compounds influence their efficacy against pathogens such as Klebsiella pneumoniae and Escherichia coli .

Phytotoxic Effects

Anthranilic acid derivatives have been studied for their phytotoxic effects on plants, particularly in controlling weeds and pests. For instance, the compound N-(2-hydroxy-5-nitrophenyl)acetamide has been identified as a significant phytotoxic metabolite affecting the growth of Arabidopsis thaliana, indicating its potential use in herbicide development .

Plant Growth Regulation

The application of anthranilic acid in agriculture extends to its role as a plant growth regulator. It has been observed to influence gene expression related to stress responses in plants, enhancing their resilience against adverse environmental conditions .

Synthetic Methodologies

The synthesis of anthranilic acid derivatives often involves novel methodologies that enhance yield and selectivity. For example, recent advancements include a new acid-catalyzed rearrangement process that facilitates the production of unsymmetrical oxalamides from readily available precursors . This method is notable for its operational simplicity and high yield.

Hybrid Molecule Development

The development of hybrid molecules combining anthranilic acid with other pharmacophores has gained attention for enhancing biological activity. These hybrids have shown promise in various therapeutic areas, including antispasmodic and analgesic applications .

Case Studies

StudyFindings
Anthranilic acid derivatives as anticancer agents; ligands for farnesoid X receptor
Novel hybrids showing anti-inflammatory activity comparable to NSAIDs
Phytotoxic effects on Arabidopsis thaliana indicating herbicide potential
Synthesis of hybrid molecules exhibiting antispasmodic properties

Comparison with Similar Compounds

Positional Isomerism of Nitro Substituents

The position of the nitro (-NO₂) group on the phenyl ring significantly impacts biological activity. For example:

  • N-(2-nitrophenyl)anthranilic acid (ortho) : Exhibits low potency in blocking Ca²⁺-activated Cl⁻ channels (CaCC), with an IC₅₀ > 200 μM .
  • N-(3-nitrophenyl)anthranilic acid (meta) : Shows moderate CaCC blockade (IC₅₀ = 32.1 μM) .
  • N-(4-nitrophenyl)anthranilic acid (para): Demonstrates enhanced activity (IC₅₀ = 42.5 μM), comparable to niflumic acid, a known CaCC blocker .

Key Insight : Para-substitution generally enhances potency due to improved steric and electronic interactions with target proteins .

Substituent Type and Hydrophobicity

Replacing the nitro group with other substituents alters pharmacological profiles:

  • Trifluoromethyl (-CF₃) :
    • N-(4-trifluoromethylphenyl)anthranilic acid (para-CF₃) exhibits superior CaCC blockade (IC₅₀ = 6.0 μM) compared to ortho- and meta-CF₃ derivatives .
    • Increased hydrophobicity of -CF₃ enhances binding to hydrophobic pockets in ion channels .
  • Halogens (-F, -Cl, -Br) :
    • Larger halogens (e.g., -Br, -I) improve potency over smaller groups (-F) due to enhanced van der Waals interactions .
  • Methoxy (-OCH₃) :
    • Tranilast (N-(3',4'-dimethoxycinnamoyl)anthranilic acid), a methoxy-substituted derivative, shows anti-inflammatory effects in rheumatoid arthritis models (200–400 mg/kg dose-dependent response in rats) .

Data Table 1: Comparison of Substituent Effects on CaCC Blockade

Compound Substituent Position IC₅₀ (μM)
N-(2-nitrophenyl)anthranilic acid Ortho >200
N-(3-nitrophenyl)anthranilic acid Meta 32.1
N-(4-nitrophenyl)anthranilic acid Para 42.5
N-(4-CF₃-phenyl)anthranilic acid Para 6.0
N-(4-Cl-phenyl)anthranilic acid Para 29.5
Flufenamic acid (meta-CF₃) Meta 63.1

Preparation Methods

Reaction Mechanism and Conditions

The reaction involves nucleophilic aromatic substitution, where a Cu(I) catalyst facilitates the coupling of 2-chlorobenzoic acid with o-nitroaniline. Key parameters include:

  • Catalyst System : CuI or Cu powder (0.2–1.0 equiv).

  • Base : K₂CO₃ or NaOMe (2.0–3.0 equiv).

  • Solvent : 2-Ethoxyethanol or iso-propanol under reflux (80–100°C).

  • Time : 12–48 hours.

Example Protocol :

  • Combine 2-chlorobenzoic acid (1.0 equiv), o-nitroaniline (1.1 equiv), Cu powder (0.2 equiv), and K₂CO₃ (2.0 equiv) in iso-propanol.

  • Reflux for 24 hours.

  • Acidify with HCl (pH 3–4) to precipitate the product.

  • Isolate via filtration and recrystallize from ethanol/water.

Yield : 76–80%.

Optimization Insights

  • Catalyst Loading : Dual Cu/Cu₂O systems improve yields by 15–20% compared to CuI alone.

  • Solvent Polarity : Polar aprotic solvents (e.g., DMSO) enhance reaction rates but require stringent anhydrous conditions.

Ullmann Coupling with Aryl Halides

Ullmann coupling between anthranilic acid and o-nitrohalobenzenes (e.g., 2-bromo-1-nitrobenzene) offers a direct route.

Protocol and Variables

Key Steps :

  • Dissolve anthranilic acid (1.0 equiv) and 2-bromo-1-nitrobenzene (1.1 equiv) in iso-propanol.

  • Add Cu powder (0.2 equiv) and K₂CO₃ (2.0 equiv).

  • Reflux for 24–48 hours.

  • Quench with water, extract with ethyl acetate, and purify via column chromatography.

Yield : 70–85%.

Comparative Analysis

Variable Ullmann Coupling Buchwald-Hartwig
CatalystCu powderCuI
SolventIso-propanol2-Ethoxyethanol
Reaction Time (h)24–4812–24
Yield (%)8076

Alternative Synthetic Pathways

Nitro Group Introduction via Electrophilic Substitution

Nitration of N-phenyl anthranilic acid is limited by regioselectivity challenges. However, directed ortho-nitration using HNO₃/H₂SO₄ at 0–5°C has been reported for analogous structures.

Limitations :

  • Competing para-nitration (30–40% side products).

  • Requires protection of the amino group.

Redox-Economic Transformations

Recent methods use Se catalysts to convert o-nitrotoluenes to anthranilic acids, though adaptation for N-(o-nitrophenyl) derivatives remains exploratory.

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆) : δ 11.08 (s, NH), 8.14 (d, aromatic H), 7.63–7.47 (m, aromatic H), 5.65 (s, CH).

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asymmetric stretch).

Crystallographic Data

Single-crystal X-ray analysis reveals:

  • Hydrogen Bonding : O–H···O dimers (2.68 Å).

  • Dihedral Angle : 50.6° between aromatic rings .

Q & A

Q. Key Considerations :

  • Purification via column chromatography or recrystallization is critical due to byproduct formation.
  • Reaction temperature and solvent polarity significantly influence yields (e.g., DMF vs. THF) .

Basic: What spectroscopic techniques are used to characterize N-(o-nitrophenyl)anthranilic acid derivatives?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C-NMR identifies substituent positions and confirms amide bond formation (e.g., δ ~8.0 ppm for aromatic protons adjacent to nitro groups) .
    • 15N-NMR resolves nitrogen environments in nitro and amide groups .
  • Infrared Spectroscopy (IR) : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for carboxylic acids) .
  • X-ray Crystallography : Determines molecular geometry and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .

Advanced Tip : Pair experimental data with DFT calculations (B3LYP/6-31G(d)) to validate vibrational frequencies and chemical shifts .

Advanced: How do structural modifications (e.g., methoxy, nitro groups) affect the biological activity of anthranilic acid derivatives?

Answer:

  • Electron-Withdrawing Groups (NO₂) :
    • Enhance anti-inflammatory activity by stabilizing charge-transfer complexes with cyclooxygenase (COX) enzymes .
    • Example: N-(3-Trifluoromethylphenyl)anthranilic acid (Flufenamic Acid) shows potent COX-2 inhibition .
  • Electron-Donating Groups (OCH₃) :
    • Improve solubility and bioavailability but may reduce target binding affinity .
    • 4,5-Dimethoxy derivatives exhibit altered pharmacokinetics compared to nitro-substituted analogs .

Q. Methodological Insight :

  • Use SAR (Structure-Activity Relationship) studies with in vitro assays (e.g., COX inhibition) to quantify effects .
  • Molecular docking simulations predict binding modes to biological targets .

Advanced: What computational methods are employed to predict the reactivity and stability of N-(o-nitrophenyl)anthranilic acid derivatives?

Answer:

  • Density Functional Theory (DFT) :
    • B3LYP/6-31G(d) optimizes ground-state geometries and calculates HOMO-LUMO gaps to assess stability .
    • Solvation models (e.g., PCM) simulate aqueous reactivity .
  • Molecular Dynamics (MD) :
    • Predicts conformational flexibility and aggregation tendencies in biological environments .
  • TD-DFT : Models UV-Vis spectra for photostability analysis .

Validation : Compare computational results with experimental NMR/X-ray data to refine parameters .

Advanced: How can contradictory data in pharmacological studies of anthranilic acid derivatives be resolved?

Answer:

  • Dose-Response Analysis : Re-evaluate studies for non-linear effects (e.g., biphasic activity in N-(2,3-xylyl)anthranilic acid) .
  • Mechanistic Studies : Use knockout models or selective inhibitors to isolate pathways (e.g., COX-1 vs. COX-2) .
  • Meta-Analysis : Aggregate data across studies to identify trends obscured by experimental variability .

Case Study : Discrepancies in anti-inflammatory efficacy of 3,4-DAA analogs were resolved by comparing tissue-specific metabolism .

Advanced: What are the challenges in optimizing reaction conditions for Fischer indolisation of anthranilic acid derivatives?

Answer:

  • Side Reactions : Competing pathways (e.g., hydrolysis of α-ketoacyl intermediates) reduce yields. Mitigate with anhydrous conditions and acid catalysts (e.g., HCl in EtOH) .
  • Temperature Control : Excess heat promotes decomposition; optimize via microwave-assisted synthesis at controlled temperatures .
  • Substrate Scope : Bulky substituents hinder cyclization. Screen Lewis acids (e.g., ZnCl₂) to stabilize transition states .

Success Metric : Monitor reaction progress via LC-MS and isolate intermediates for kinetic studies .

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